(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
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Overview
Description
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is an organic compound characterized by the presence of a tetrahydropyrimidine ring attached to a sulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid typically involves the reaction of a tetrahydropyrimidine derivative with a thiol compound, followed by the introduction of an acetic acid group. One common method involves the use of a nucleophilic substitution reaction where the sulfanyl group is introduced via a thiol reagent under basic conditions. The acetic acid moiety can be introduced through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-propylamine: Similar structure but with a propylamine group instead of an acetic acid moiety.
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-methylamine: Contains a methylamine group instead of an acetic acid moiety.
Uniqueness: (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is unique due to the presence of both a sulfanyl group and an acetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-4H2,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOYRFPEJPYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389692 |
Source
|
Record name | BAS 02064024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575497-40-4 |
Source
|
Record name | BAS 02064024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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